molecular formula C7H9BO3 B2878762 4-(Methoxy-d3)phenylboronic acid CAS No. 1398503-83-7

4-(Methoxy-d3)phenylboronic acid

Cat. No.: B2878762
CAS No.: 1398503-83-7
M. Wt: 154.97
InChI Key: VOAAEKKFGLPLLU-FIBGUPNXSA-N
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Description

4-(Methoxy-d3)phenylboronic acid is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 154.97. The purity is usually 95%.
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Properties

IUPAC Name

[4-(trideuteriomethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAEKKFGLPLLU-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)B(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Current Research Landscape and Significance of Isotopically Labeled Arylboronic Acids

Strategic Importance of Deuteration in Chemical Research

Deuteration is far more than a simple isotopic substitution; it is a strategic tool that can significantly alter the properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the cleavage of this bond. scielo.org.mxacs.org In medicinal chemistry, this can lead to improved pharmacokinetic profiles of drugs, potentially enhancing their metabolic stability and allowing for lower or less frequent dosing. nih.govnih.gov Beyond pharmaceuticals, deuteration is invaluable in mechanistic studies of chemical reactions, allowing researchers to trace the fate of specific hydrogen atoms and elucidate reaction pathways. scielo.org.mxarkat-usa.org

Unique Attributes of Deuterated Methoxy (B1213986) Phenylboronic Acid Scaffolds

The 4-methoxyphenylboronic acid scaffold is a common building block in organic synthesis. chemicalbook.com The introduction of a deuterated methoxy group (OCD₃), as in 4-(Methoxy-d3)phenylboronic acid, offers specific advantages. The methoxy group is often a site of metabolic activity in drug molecules. By replacing the hydrogen atoms of the methyl group with deuterium (B1214612), researchers can investigate and potentially mitigate metabolic breakdown at this position. This targeted deuteration allows for a nuanced approach to improving a molecule's stability without altering its core structure and biological activity.

Methodological Advantages Conferred by Site-Specific Deuterium Labeling

Site-specific deuterium labeling provides powerful tools for analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of deuterium at a specific location in a molecule simplifies complex NMR spectra by removing proton signals at that site. oup.com This spectral simplification can be crucial for the structural elucidation of large and complex molecules like proteins and nucleic acids. oup.comrsc.orgnih.gov Furthermore, in mass spectrometry, the known mass difference between hydrogen and deuterium allows for the precise tracking of molecules and their metabolites. arkat-usa.org

Emerging Paradigms in Boron Chemistry and Isotopic Tracers

The field of boron chemistry is continually evolving, with isotopic tracers playing an increasingly important role. Boron itself has two stable isotopes, ¹⁰B and ¹¹B, which are used in a variety of applications, from tracing environmental contaminants to medical therapies like Boron Neutron Capture Therapy (BNCT). iwaponline.comborates.todayresearchgate.net The combination of boron's unique chemistry with isotopic labeling, including deuterium, opens up new possibilities. For instance, the development of new analytical techniques and the integration of boron isotope data with other geochemical proxies are expanding our understanding of complex systems. numberanalytics.com The synthesis of novel boronic acids and their derivatives, including isotopically labeled versions, remains a vibrant area of research, promising new catalysts, sensors, and therapeutic agents. researchgate.netdiva-portal.orgbath.ac.uk

Interactive Data Table: Properties of 4-Methoxyphenylboronic Acid

Below are some of the known properties of the non-deuterated parent compound, 4-Methoxyphenylboronic acid. The introduction of deuterium in the methoxy group of this compound would result in a slight increase in its molecular weight.

PropertyValueReference
Chemical Formula C₇H₉BO₃ chemicalbook.com
Molecular Weight 151.96 g/mol chemicalbook.com
Melting Point 204-206 °C chemicalbook.com
Solubility Soluble in dimethyl sulfoxide (B87167) and methanol (B129727). chemicalbook.com
Appearance White to light beige crystalline powder. chemicalbook.com

Synthesis Methodologies for 4 Methoxy D3 Phenylboronic Acid

Deuterium (B1214612) Incorporation Strategies for Methoxy (B1213986) Groups

The most direct and common strategy for the synthesis of 4-(Methoxy-d3)phenylboronic acid involves the introduction of the trideuteromethoxy group (-OCD3) onto a pre-existing phenolic precursor. This is typically achieved through an O-methylation reaction using a deuterated methylating agent.

A logical precursor for this transformation is 4-hydroxyphenylboronic acid or a suitable protected version thereof. The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack the deuterated methylating agent.

Commonly employed deuterated methylating agents include deuterated methyl iodide (CD3I) and deuterated methyl tosylate (TsOCD3). ucl.ac.uk These reagents can be prepared from deuterated methanol (B129727) (CD3OD), which is an accessible and cost-effective source of the CD3 group. researchgate.net For instance, a practical synthesis for deuterated methylamine (B109427) and dimethylamine (B145610) has been developed using TsOCD3 as the deuterated methylation reagent, highlighting its utility in introducing the -CD3 moiety. ucl.ac.ukbath.ac.uk

A closely related synthesis is described in the patent literature for the preparation of 5-fluoro-2-(methoxy-d3)phenylboronic acid. google.com In a manner analogous to this patented procedure, this compound can be synthesized from a corresponding hydroxy precursor. Another relevant protocol involves the isotopic exchange using deuterated methyl iodide, where a precursor is first deprotonated with sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, followed by alkylation with CD3I. This method has been shown to achieve high yields and excellent levels of deuterium incorporation (>98%).

Boronic Acid Formation from Deuterated Precursors

Alternatively, the boronic acid functionality can be installed onto an aromatic ring that already bears the methoxy-d3 group. This approach begins with a precursor like 4-bromoanisole-d3 or 4-chloroanisole-d3, which can be synthesized from the corresponding 4-halophenol and a deuterated methylating agent.

Cryogenic Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for highly reactive intermediates, and potential for scalability. wiley-vch.de The synthesis of phenylboronic acids, which often involves organolithium intermediates, benefits greatly from the precise temperature control offered by cryogenic flow reactors. wiley-vch.de

A multijet oscillating disk (MJOD) millireactor system has been successfully employed for the continuous, two-step telescoped synthesis of various phenylboronic acids at cryogenic temperatures ranging from -50 to -75 °C. researchgate.netacs.org In this process, an aryl bromide is first reacted with n-butyllithium to generate the corresponding aryllithium species. researchgate.netacs.org This highly reactive intermediate is then immediately quenched with a borate (B1201080) ester, such as triisopropyl borate, to form the boronic acid after acidic workup. google.com

This methodology has been specifically applied to the synthesis of 4-methoxyphenylboronic acid, the non-deuterated analog of the target compound, with reported medium-to-good yields (50–75%) and a potential throughput of 2.0 kg per day. researchgate.netacs.org By substituting 4-bromoanisole (B123540) with its deuterated counterpart, 4-bromoanisole-d3, this cryogenic flow process could be directly adapted for the efficient and scalable production of this compound. The short residence times and high selectivity make this a highly attractive industrial method. researchgate.netacs.org

Multi-Step Telescoped Processes

Telescoping, or the combination of multiple reaction steps into a single, continuous process without the isolation of intermediates, can significantly improve efficiency and reduce waste in chemical manufacturing. chemicalbook.comgoogle.com Flow chemistry is particularly well-suited for such telescoped syntheses. mdpi.comresearchgate.net

A telescoped process for this compound could begin with the lithiation of 4-bromoanisole-d3 in a flow reactor. This would be followed by an in-line reaction with a borate ester and then a subsequent workup or even a direct application in a further reaction, such as a Suzuki-Miyaura coupling. mdpi.comresearchgate.net Such sequences, for example, a lithiation/borylation/Suzuki-Miyaura cross-coupling, have been successfully implemented in microflow systems for the synthesis of various biaryl derivatives. mdpi.comresearchgate.net The key advantage is the generation and immediate consumption of sensitive intermediates like aryllithiums and boronic acids, minimizing decomposition and side reactions. mdpi.com

Preparation of Related Deuterated Arylboronic Acid Derivatives

While the synthesis of this compound primarily relies on building the molecule with the deuterated methoxy group already in place, there are general methods for deuterating arylboronic acids that are relevant to the broader field. These methods typically introduce deuterium onto the aromatic ring itself.

Photochemical Deuteration Routes

Photochemical methods offer a mild and often catalyst-free approach to deuteration. A novel, photoinduced, catalyst-free deborylation–deuteration of arylboronic acids using inexpensive deuterium oxide (D2O) has been reported. rsc.org This protocol is conducted under mild conditions and demonstrates compatibility with a wide array of functional groups, including alkoxy moieties. rsc.org The reaction proceeds in good yields with high levels of deuterium incorporation. rsc.org This method provides a green and practical pathway for synthesizing deuterium-labeled aromatic compounds from their corresponding boronic acids. rsc.org

Catalytic Deuterodeboronation Protocols

Deuterodeboronation is a reaction where the C-B bond of an arylboronic acid is cleaved and replaced by a C-D bond. This transformation is valuable for the site-specific introduction of deuterium into an aromatic ring.

Several catalytic systems have been developed to facilitate this reaction. A straightforward and efficient method employs a copper catalyst with D2O as the deuterium source. rsc.org This protocol is noted for its broad substrate scope, excellent deuterium incorporation efficiency, and tolerance of various functional groups. rsc.org Other transition metals have also been utilized. For example, an efficient cobalt-based catalytic system for the protodeboronation of aryl boronates has been extended to deuterodeboronation with D2O. researchgate.net Similarly, gold-catalyzed protodeboronation has been adapted for deuterodeboronation, providing a regioselective route to ipso-deuterated arenes and heteroarenes from their organoboronic acid precursors. researchgate.net

Mechanistic Investigations Utilizing 4 Methoxy D3 Phenylboronic Acid As a Probe

Elucidation of Reaction Pathways in Cross-Coupling Reactions

The deuterated methoxy (B1213986) group in 4-(Methoxy-d3)phenylboronic acid offers a unique handle to study reaction mechanisms where this part of the molecule might be involved in secondary interactions or subject to cleavage.

Suzuki-Miyaura Coupling Mechanistic Insights

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and its mechanism has been extensively studied. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of isotopically labeled substrates like this compound can provide subtle but critical details about these steps.

The use of this compound could potentially be used to probe for any secondary kinetic isotope effects on the oxidative addition step. A secondary KIE would suggest that a change in the vibrational frequencies of the C-D bonds in the methoxy group affects the energy of the transition state of the oxidative addition. This could occur if the methoxy group is involved in stabilizing or destabilizing interactions with the palladium center or the ligands during this phase of the reaction.

Following oxidative addition, a pre-transmetalation intermediate, an arylpalladium(II)boronate complex, can be formed. acs.org The characterization of these transient species is crucial for a complete understanding of the reaction mechanism. While direct observation of these intermediates is challenging due to their short lifetimes, techniques such as low-temperature NMR spectroscopy have been employed to detect and characterize them. uzh.ch

The presence of the deuterium (B1214612) label in this compound would provide a distinct spectroscopic signature (e.g., in ²H NMR or by the absence of a signal in ¹H NMR) that could aid in the characterization of such intermediates. This would allow for a clearer understanding of the coordination environment around the palladium and boron atoms just before the key transmetalation event.

The use of this compound can be instrumental in studying the transmetalation pathway through kinetic isotope effect studies. A secondary KIE on the transmetalation step would provide evidence for the involvement of the methoxy group in the transition state. For example, a KIE could indicate a change in hyperconjugation or steric interactions involving the methoxy group as the aryl group is transferred. While direct experimental data on this compound for this specific purpose is limited, the principle of using such labeled compounds is a well-established method in mechanistic chemistry.

Table 1: General Mechanistic Steps of Suzuki-Miyaura Coupling and Potential Probing with this compound

Mechanistic StepDescriptionPotential Use of this compound
Oxidative Addition Insertion of Pd(0) into the aryl-halide bond to form an arylpalladium(II) complex.Measurement of secondary kinetic isotope effects to probe for interactions involving the methoxy group.
Transmetalation Transfer of the aryl group from the boronic acid to the arylpalladium(II) complex.Kinetic isotope effect studies to understand the role of the methoxy group in the transition state.
Reductive Elimination Elimination of the coupled product from the diorganopalladium(II) complex, regenerating the Pd(0) catalyst.Probing for any electronic effects of the deuterated methoxy group on the rate of reductive elimination.

Nickel- and Palladium-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, this compound can be a useful tool in studying other nickel- and palladium-mediated transformations. Nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to palladium-catalyzed reactions. nih.gov

In nickel-catalyzed C-O bond activation reactions, for instance, the mechanism can involve oxidative addition of the nickel catalyst to the C-O bond. rsc.org The electronic properties of the arylboronic acid can influence the efficiency of these transformations. The use of this compound in such reactions could help to dissect the electronic and steric effects of the methoxy group on the catalytic cycle. For example, in the nickel-catalyzed addition of arylboronic acids to nitriles, a proposed mechanism involves a Ni(II) intermediate. nih.gov The deuterated compound could be used to study the influence of the methoxy group on the stability and reactivity of such intermediates.

Palladium-catalyzed oxidative coupling reactions, where a C-H bond is functionalized, are another area where isotopic labeling can provide mechanistic clarity. A low inverse kinetic isotope effect (kH/kD = 0.93) was observed in the palladium(II)-catalyzed oxidative cross-coupling of a deuterated thiophene (B33073) with phenylboronic acid, suggesting a mechanism involving the transfer of the phenyl group from the boronic acid to a palladium-thiophene complex as the rate-determining step. nih.gov Similar studies with this compound could reveal the extent to which the methoxy group participates in the transition state of such C-H activation reactions.

Gold-Catalyzed Proto- and Deuterodeboronation Mechanisms

A mild, gold-catalyzed protodeboronation reaction that does not require acid or base additives has been developed. nih.govacs.org This reaction is highly functional-group-tolerant and can be extended to deuterodeboronation for the regiospecific ipso-deuteration of aryls and heteroaryls using D₂O. organic-chemistry.orgacs.org

The mechanism of this reaction has been investigated using density functional theory (DFT) calculations and experimental studies. nih.govacs.org The proposed mechanism involves the nucleophilic attack of water (or D₂O) at the boron atom, followed by a rate-limiting B-C bond cleavage and facile protonolysis (or deuterolysis) of a Au-σ-phenyl intermediate. nih.govacs.orgresearchgate.net

The use of this compound in these studies can help to confirm that the methoxy group remains intact throughout the reaction and does not participate in any side reactions. Furthermore, comparing the reaction rates of the deuterated and non-deuterated analogues can provide information on any secondary kinetic isotope effects, which could further refine the understanding of the transition state for the B-C bond cleavage.

Table 2: Gold-Catalyzed Deuterodeboronation of Arylboronic Acids

SubstrateCatalystSolventProductYield (%)Reference
4-Methoxyphenylboronic acid[IPrAuCl]/Ag₂ODMC/D₂O4-Deuteroanisole95 acs.org
Phenylboronic acid[IPrAuCl]/Ag₂ODMC/D₂ODeuterobenzene98 acs.org
4-Biphenylboronic acid[IPrAuCl]/Ag₂ODMC/D₂O4-Deuterobiphenyl96 acs.org

Studies of Carbon-Boron Bond Cleavage and Formation

The cleavage and formation of the carbon-boron (C-B) bond are fundamental steps in many critical chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Mechanistic investigations in this area often focus on steps like transmetalation and protodeboronation.

The use of this compound would serve to measure a secondary kinetic isotope effect (KIE). A KIE value different from unity (kH/kD ≠ 1) would suggest that electronic changes at the methoxy group, and by extension the aromatic ring, are involved in the rate-determining step of the C-B bond cleavage or formation process. However, no studies reporting such a KIE for this specific deuterated compound have been found.

Mechanistic Investigations of Functional Group Transformations

The transformation of the boronic acid moiety into other functional groups is a cornerstone of its synthetic utility. Probing the mechanisms of these transformations provides insight into reaction pathways and allows for process optimization.

Aerobic Hydroxylation of Arylboronic Acids

The conversion of arylboronic acids to phenols via aerobic oxidation is a synthetically valuable, metal-free transformation. The mechanism is complex and thought to involve radical intermediates and the formation of a peroxyboronic acid species.

Employing this compound in kinetic studies of this reaction would help to clarify the electronic demands of the rate-limiting step. A measurable secondary KIE could indicate whether the methoxy group's electron-donating character plays a role in stabilizing transition states during the oxidation process. Currently, there is no published data from such an experiment.

Electrochemical Reaction Mechanisms

The electrochemical oxidation or reduction of arylboronic acids can lead to C-B bond cleavage and the formation of new products. These reactions are relevant in the development of sensors and electrosynthetic methods. Studies have reported the electrolytic cleavage of the C-B bond in compounds like p-acetamidophenylboronic acid.

A mechanistic study using this compound could probe whether the electron density at the methoxy position influences the rate of electron transfer or subsequent bond-breaking events at the electrode surface. No such electrochemical studies utilizing this specific deuterated probe are available in the literature.

Radical Pathway Interrogation Using Deuterated Probes

Arylboronic acids can participate in reactions proceeding through radical pathways, often initiated by an oxidant or photoredox catalyst. Deuterated compounds can be used to investigate these pathways, typically by measuring KIEs for hydrogen atom transfer steps.

Alkyl Radical Intermediacy

While the deuterium label in this compound is on a methyl group attached to an oxygen, its use in probing alkyl radical intermediacy is not direct. Typically, radical clock substrates or specific deuteration at a C-H bond expected to be cleaved are used to probe for radical intermediates. The use of this compound for this specific purpose has not been reported. It would not be the standard choice for interrogating alkyl radical formation unless a highly unusual mechanism involving hydrogen atom abstraction from the methoxy group was proposed. No literature supports such a pathway.

Applications of 4 Methoxy D3 Phenylboronic Acid in Organic Synthesis and Catalysis Research

Introduction of Deuterium-Labeled Phenyl Groups into Target Molecules

The primary utility of the deuterium (B1214612) atoms in 4-(Methoxy-d3)phenylboronic acid is for isotopic labeling. This allows chemists to track the molecule's fate in a reaction or biological system, providing insights that are often impossible to obtain with non-labeled analogues.

Isotopically labeled compounds are indispensable for elucidating reaction mechanisms. The replacement of hydrogen with deuterium in the methoxy (B1213986) group creates a heavier molecule without significantly altering its electronic properties or chemical reactivity. marquette.edu This allows the methoxy-d3 group to act as a spectroscopic marker. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can easily distinguish the deuterated group from its non-deuterated counterparts.

This precision labeling is particularly useful in complex catalytic cycles where multiple bond-forming or bond-breaking events occur. By using this compound as a coupling partner, researchers can follow the methoxy-labeled phenyl group through various intermediates, helping to confirm or disprove proposed mechanistic pathways. Furthermore, the presence of deuterium can be used to study the kinetic isotope effect (KIE), where a difference in reaction rate between the deuterated and non-deuterated compound can reveal whether a C-H bond at that position is broken in the rate-determining step of a reaction.

In medicinal chemistry and drug discovery, understanding a drug's metabolic fate is critical. Deuterium labeling is a key strategy in these studies. marquette.eduacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 oxidases. marquette.edu

By incorporating this compound into a potential drug candidate via reactions like the Suzuki-Miyaura coupling, a deuterated methoxy group can be installed at a specific site. This site-selective deuteration allows for:

Metabolic Profiling: Researchers can track how and where the molecule is metabolized in the body. If the methoxy group is a primary site of metabolic oxidation (O-dealkylation), using the deuterated version can slow this process down. acs.org

Improving Pharmacokinetics: By blocking or slowing down a major metabolic pathway, the drug's half-life can be extended, potentially leading to improved bioavailability and a more favorable dosing regimen. acs.org

Internal Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalytical assays (e.g., LC-MS) due to their similar chemical behavior to the analyte but distinct mass. acs.org

Catalytic Applications in Carbon-Carbon Bond Formation

The arylboronic acid functional group is a cornerstone of modern carbon-carbon bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling. sigmaaldrich.com this compound participates in these reactions, acting as a nucleophilic source of a deuterated p-methoxyphenyl group.

The rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to electron-deficient olefins is a powerful method for creating chiral molecules with high enantioselectivity. semanticscholar.orgcore.ac.uknih.gov In these reactions, 4-methoxyphenylboronic acid is a common and effective nucleophile due to the electron-donating nature of the methoxy group, which enhances its reactivity.

For instance, in the presence of a chiral rhodium catalyst, 4-methoxyphenylboronic acid can add to various α,β-unsaturated acceptors like ketones, esters, and dihydropyranones to generate valuable chiral building blocks. semanticscholar.orgresearchgate.netacs.org The use of the deuterated version, this compound, would proceed with similar efficiency while installing a labeled phenyl group, enabling detailed mechanistic investigation of the catalytic cycle and stereodetermining steps.

AcceptorCatalyst SystemProduct YieldEnantiomeric Excess (ee)Reference
3-Acetylpyridine[{Rh(C2H4)2Cl}2] / (S,S,S,S)-WingPhos53%99% researchgate.net
2,3-Dihydropyran-4-one derivative[Rh(cod)(OH)]2 / cod58%Not Applicable (racemic) semanticscholar.org
β-S-substituted enal and octyne (Three-Component Reaction)[Rh(L1)Cl]2 / K2CO375%95% acs.org

The difluoromethyl (-CF2H) group is increasingly important in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Palladium-catalyzed cross-coupling reactions have emerged as a key method for introducing this group into aromatic systems.

In a typical reaction, an aryl boronic acid is coupled with a difluoromethyl source. 4-Methoxyphenylboronic acid is a suitable substrate for such transformations. lookchem.com The reaction would involve the coupling of this compound with a reagent like BrCF2CO2Et or ICF2H, catalyzed by a palladium complex, to yield 1-(difluoromethyl)-4-(methoxy-d3)benzene. The deuterium label in this context would be invaluable for studying the mechanism of this complex transformation, including the steps of transmetalation and reductive elimination.

Strategic Utility as Traceless Directing or Blocking Groups

In complex molecule synthesis, it is often necessary to perform a reaction at a specific C-H bond. Boronic acid groups can be temporarily installed onto a molecule to direct a catalyst to a nearby position, typically the ortho C-H bond. cam.ac.ukuea.ac.uk After the desired transformation (e.g., arylation, silylation) is complete, the boronic acid group can be removed through a process called protodeboronation, often under mild conditions. organic-chemistry.orgmdpi.com This leaves no trace of the directing group, hence the term "traceless."

A gold-catalyzed protodeboronation, for example, allows the boronic acid to function as an effective traceless directing or blocking group with high functional group tolerance. organic-chemistry.org The use of this compound in such a strategy would involve its initial incorporation into a substrate. It would then direct a subsequent functionalization before being cleaved. The deuterium label on the methoxy group would serve as a stable isotopic signature, allowing chemists to meticulously track the directing group throughout the sequence and confirm its complete removal. Moreover, if D₂O is used as the proton source during the removal step, a deuterium atom can be installed at the former site of the boronic acid, providing an additional pathway for site-selective isotopic labeling. organic-chemistry.org

Reagent for Accessing Isotopically Labeled Carboxylic Acids and Esters

This compound serves as a valuable precursor for the synthesis of isotopically labeled aromatic carboxylic acids and their corresponding esters. The deuterium-labeled methoxy group (-OCD₃) acts as a stable isotopic tag, allowing these compounds to be used as internal standards in quantitative mass spectrometry or as probes in metabolic studies. The transformation of the boronic acid functional group into a carboxylic acid or ester can be achieved through various synthetic methodologies, primarily involving transition-metal-catalyzed carboxylation or direct esterification reactions.

One documented route to obtaining the corresponding labeled carboxylic acid, 4-(methoxy-d3)benzoic acid, involves a two-step synthesis commencing with a suitable precursor that is first methylated using deuterated methyl iodide (CD₃I). The resulting intermediate is then subjected to hydrolysis to yield the final carboxylic acid product. researchgate.net This method provides a direct and efficient pathway to this specific isotopically labeled compound, which is utilized as an internal standard for the accurate quantification of methoxyl groups in complex biomolecules like lignin. researchgate.net

Alternatively, general methods for the carboxylation of arylboronic acids using carbon dioxide (CO₂) as a C1 source offer a direct conversion pathway. Palladium-catalyzed carboxylation, for instance, has emerged as a powerful tool for this transformation. dicp.ac.cnd-nb.infoencyclopedia.pubnih.gov While not exclusively demonstrated with this compound, the substrate scope of these reactions often accommodates phenylboronic acids bearing electron-donating groups like methoxy substituents. These reactions typically involve a palladium catalyst, a suitable ligand, and a base, and proceed under a CO₂ atmosphere. The general transformation can be represented as follows:

Ar-B(OH)₂ + CO₂ --(Pd catalyst, Ligand, Base)--> Ar-COOH

Copper-catalyzed carboxylation of arylboronic acids with CO₂ has also been reported as an effective method. rsc.org These catalytic systems provide a direct route from the boronic acid to the carboxylic acid, preserving the isotopic label on the methoxy group.

For the synthesis of isotopically labeled esters, this compound can be utilized in esterification reactions. Boronic acids are known to condense with alcohols to form boronic esters. wikipedia.org Furthermore, processes for the direct esterification of substituted phenylboronic acids have been developed. For example, the esterification of 4-carboxyphenylboronic acid with various diols has been demonstrated, indicating the reactivity of the boronic acid moiety towards alcohol condensation. google.com The application of such methods to this compound would yield the corresponding deuterated esters.

The following table summarizes the potential transformations of this compound to access isotopically labeled carboxylic acids and esters based on established methodologies for arylboronic acids.

Starting MaterialReagents and ConditionsProductApplication of Product
Precursor to 4-(methoxy-d3)benzoic acid1. CD₃I, K₂CO₃, Acetone, RT2. NaOH, MeOH, H₂O, reflux; then HCl4-(Methoxy-d3)benzoic acidInternal Standard
This compoundPd catalyst, Ligand, Base, CO₂4-(Methoxy-d3)benzoic acidIsotopic Tracer, Internal Standard
This compoundCu catalyst, Base, CO₂4-(Methoxy-d3)benzoic acidIsotopic Tracer, Internal Standard
This compoundAlcohol, Condensation Agent4-(Methoxy-d3)phenyl esterIsotopic Tracer, Internal Standard

These synthetic routes highlight the utility of this compound as a versatile starting material for producing valuable isotopically labeled compounds for research applications.

Isotope Effect Studies with Deuterated Arylboronic Acids

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a powerful method for probing the mechanism of a chemical reaction by determining the change in reaction rate upon isotopic substitution. The magnitude of the KIE can provide crucial information about bond breaking or formation in the rate-determining step of a reaction. In the context of deuterated arylboronic acids, both primary and secondary KIEs can be informative.

Intramolecular Isotopic Effects in Transition Metal Catalysis

Intramolecular competition experiments, where a single molecule contains both a hydrogen and a deuterium (B1214612) at equivalent positions, offer a highly sensitive method for determining KIEs. This approach can reveal whether a C-H bond is cleaved in the rate-determining step or a subsequent product-determining step. snnu.edu.cnnih.gov For instance, in a hypothetical intramolecular competition experiment with a suitably designed arylboronic acid derivative, the relative rates of C-H versus C-D bond activation could be precisely measured.

Correlation with Rate-Determining Steps

While deuterium labeling of the methoxy (B1213986) group in 4-(methoxy-d3)phenylboronic acid would likely result in a secondary KIE, studies using ¹³C labeling at the carbon-boron bond of arylboronic acids have provided significant insights into the Suzuki-Miyaura reaction mechanism. These studies have shown that the transmetalation step can be rate-limiting under certain conditions, as evidenced by a significant ¹³C KIE at the carbon atom attached to boron. acs.orgnih.gov

For example, a study on the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction of aryl halides with arylboronic acids revealed a ¹³C KIE of 1.035 for the carbon atom involved in transmetalation. This experimental value was in excellent agreement with the predicted KIE for a transition state involving a tetracoordinate boronate intermediate, providing strong evidence for this pathway being the rate-determining step under the studied catalytic conditions. acs.orgnih.gov

ReactantsIsotope PositionExperimental KIEPredicted KIEImplied Rate-Determining StepReference
Aryl bromide and Phenylboronic acidC-Br1.0201.021Oxidative Addition acs.org
Aryl iodide and Phenylboronic acidC-I~1.003-Precedes Oxidative Addition acs.org
Aryl halide and Phenylboronic acidC-Boron1.0351.034Transmetalation acs.orgnih.gov

This table presents data from analogous systems to illustrate the principles of KIE analysis in Suzuki-Miyaura reactions.

Boron Isotope Fractionation Research

Boron exists as two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). borates.today The significant mass difference between these isotopes can lead to measurable fractionation during chemical and physical processes. While extensively studied in geochemistry, research into boron isotope fractionation in synthetic organic chemistry, particularly involving organoboron compounds, is less common.

Physicochemical Controls on Isotopic Composition

The primary control on boron isotope fractionation in aqueous systems is the equilibrium between trigonal boric acid (B(OH)₃) and tetrahedral borate (B1201080) (B(OH)₄⁻). borates.todaywikipedia.org The ¹⁰B isotope is preferentially enriched in the tetrahedral species. wikipedia.org This fractionation is also influenced by processes such as mineral crystallization and hydrothermal alteration of rock. borates.todaywikipedia.org In the context of synthetic reactions with arylboronic acids, the isotopic composition could potentially be influenced by changes in the coordination environment of the boron atom throughout the reaction sequence. For example, the conversion of a trigonal arylboronic acid to a tetrahedral boronate intermediate during the transmetalation step of a Suzuki-Miyaura coupling could lead to isotopic fractionation. However, detailed studies quantifying this effect in synthetic organoboron chemistry are scarce.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions are fundamental processes that can provide information about the lability of protons in a molecule and can be used to synthesize deuterated compounds. wikipedia.org For an arylboronic acid like this compound, H-D exchange can occur at several positions.

The protons on the aromatic ring can undergo exchange under acidic conditions, a classic example of electrophilic aromatic substitution. youtube.com The use of a deuterated strong acid, such as D₂SO₄ in D₂O, can lead to the replacement of aromatic hydrogens with deuterium. youtube.com The methoxy group in this compound is already deuterated, but in its non-deuterated counterpart, the methoxy protons are generally not exchangeable under typical conditions.

The boronic acid protons (-B(OH)₂) are labile and will readily exchange with deuterium from a deuterated solvent like D₂O. This exchange is a rapid equilibrium process. wikipedia.org Furthermore, the C-B bond of arylboronic acids can be cleaved and replaced with deuterium under certain catalytic conditions, providing a method for the synthesis of deuterated arenes.

The study of H-D exchange can also offer mechanistic insights. For example, monitoring the exchange of protons can help to identify reaction intermediates and understand the role of the solvent in a reaction. In the context of transition metal catalysis, the exchange of protons between the substrate and the solvent can provide clues about the involvement of protonolysis or other proton transfer steps in the catalytic cycle.

Computational Modeling and Theoretical Investigations of 4 Methoxy D3 Phenylboronic Acid and Analogs

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory has become an indispensable method for elucidating the complex mechanisms of chemical reactions involving organoboron compounds. By calculating the electronic structure and energies of reactants, transition states, and products, DFT can map out entire reaction pathways, providing a quantitative understanding of selectivity and reactivity.

DFT calculations are highly effective in predicting the regioselectivity and stereospecificity of reactions involving phenylboronic acids, such as the Suzuki-Miyaura cross-coupling and glycosylation reactions.

In the context of cross-coupling reactions, DFT can elucidate the factors governing the order of substitution on polysubstituted substrates. For instance, studies on the Suzuki-Miyaura reaction with ortho-substituted phenylboronic acids and poly-halogenated pyridines have used computational analysis to understand the observed regioselectivity. beilstein-journals.org These calculations can reveal subtle electronic and steric effects, such as the role of a methoxy (B1213986) group in directing the reaction pathway through chelation with the metal catalyst, an effect not observed with less coordinating substituents like chlorine. beilstein-journals.org The prediction of thermodynamically favorable and unfavorable atropisomers can also be achieved through these theoretical models. beilstein-journals.org

Similarly, in boronic acid-catalyzed glycosylation reactions, DFT has been successfully employed to predict high levels of regioselectivity. nih.govresearchgate.net Computational models can analyze the transition states for the reaction of a glycosyl donor with different hydroxyl groups on a polyol acceptor, such as a meso-diol. nih.gov These calculations accurately predict which hydroxyl group will preferentially react based on the calculated activation energies, and this selectivity can be tuned by the stereochemistry of the glycosyl donor itself. nih.gov The predictive power of these DFT models allows for the a priori determination of reaction outcomes, guiding the efficient synthesis of complex molecules like oligosaccharides. researchgate.net

Mapping the potential energy surface (PES) provides a detailed, step-by-step visualization of a reaction's progress, identifying all intermediates (INT) and transition states (TS). For the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, DFT calculations have been used to map the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. pku.edu.cnresearchgate.net

These studies reveal the Gibbs free energies of each species along the reaction coordinate, clarifying the rate-determining steps and the roles of various components like ligands and bases. pku.edu.cnresearchgate.net For example, a PES for the transmetalation step of a Suzuki-Miyaura coupling can compare different pathways, such as those proceeding via a phenylboronic acid versus a trihydroxyborate species. researchgate.net The calculations show the relative energy barriers for key events like ligand exchange and the transfer of the aryl group from boron to the palladium catalyst. pku.edu.cn

A representative set of calculated Gibbs free energies for key intermediates and transition states in a model Suzuki-Miyaura reaction pathway is shown below.

SpeciesDescriptionRelative Gibbs Free Energy (kJ mol⁻¹)
INT4Pre-transmetalation complex0.0
TS3Transition state for transmetalation+58.6
INT5Post-transmetalation intermediate+2.1
TS4Transition state for reductive elimination+79.5
ProductBiaryl product complex-83.7

This table presents illustrative data based on findings from potential energy surface calculations of Suzuki-Miyaura reactions. pku.edu.cnresearchgate.net Values are relative to the pre-transmetalation intermediate.

Such detailed energy mapping is critical for optimizing reaction conditions and for the rational design of more efficient catalysts. pku.edu.cn

Intermolecular Interaction Analysis

The solid-state structure and properties of 4-(methoxy-d3)phenylboronic acid and its analogs are governed by a network of intermolecular interactions, primarily hydrogen bonds. Computational methods are vital for quantifying these interactions and understanding their influence on crystal packing and stability.

Arylboronic acids are well-known for forming robust hydrogen-bonded assemblies. researchgate.net The boronic acid moiety, -B(OH)₂, is a versatile hydrogen bond donor and can participate in various motifs. mdpi.com The most common is a centrosymmetric dimer formed through two O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. mdpi.com However, the flexibility of the boronic acid group allows for other arrangements, including chains and more complex networks, depending on the steric and electronic nature of substituents and co-crystal formers. researchgate.netdiva-portal.orgresearchgate.net

In the crystal structure of the analog 4-methoxyphenylboronic acid, a centrosymmetric cyclic dimer is identified, but it is formed through C–H⋯O hydrogen bonds rather than the typical O-H···O interactions. researchgate.net Theoretical studies using DFT can probe both strong intermolecular hydrogen bonds, like the classic dimers, and weaker interactions that also help tune the crystal architecture. researchgate.net Computational analysis, such as Natural Bond Orbital (NBO) analysis, can further quantify the stabilization energy arising from these interactions. beilstein-journals.org For instance, DFT studies on hybrid diindolylmethane-phenylboronic acids have been used to calculate the electron density at the hydrogen bond critical point, providing an indicator of bond strength for various intermolecular interactions. nih.gov

Lattice energy is a fundamental property that quantifies the stability of a crystal lattice. For molecular co-crystals, which are formed by combining two or more different molecules in a single crystal lattice, computational methods are essential for predicting their formation and stability. diva-portal.org Periodic DFT calculations, which account for the repeating nature of the crystal, are used to simulate lattice energies. diva-portal.orgnih.gov

These calculations involve optimizing the crystal structure, including lattice parameters and atomic positions, to find the lowest energy configuration. diva-portal.org By comparing the calculated lattice energy of the co-crystal with the energies of the individual components' crystals, one can predict the thermodynamic favorability of co-crystal formation. Studies on co-crystals of 4-hydroxyphenylboronic acid with various aza donors have used DFT with dispersion corrections (DFT-D3) to compute lattice energies, providing insight into the intermolecular interactions that stabilize the structures. diva-portal.orgnih.gov This computational approach is a powerful tool for crystal engineering, enabling the design of new materials with desired properties. diva-portal.org

Below is a table showing representative calculated lattice energies for boronic acid-based co-crystals, illustrating how computational methods can rank their stability.

Co-crystal SystemComputational MethodCalculated Lattice Energy (kJ/mol)
4-HPBA with Aza Donor 1PBE-D3-180.5
4-HPBA with Aza Donor 2PBE-D3-195.2
4-HPBA with Aza Donor 3B3LYP-D3-210.8
4-HPBA with Aza Donor 4B3LYP-D3-202.4

This table contains illustrative data based on DFT calculations for co-crystals of 4-hydroxyphenylboronic acid (4HPBA) with different aza donors. diva-portal.orgnih.gov The specific values demonstrate trends in stability.

Conformational and Vibrational Property Studies

Computational modeling is also extensively used to study the conformational preferences and vibrational spectra (infrared and Raman) of phenylboronic acid derivatives. A DFT study of 4-methoxyphenylboronic acid (4MPBA) using the B3LYP method with a 6-311+G(d,p) basis set has provided detailed insights into its geometry and vibrational modes. researchgate.nettandfonline.com

The orientation of the boronic acid and methoxy groups relative to the phenyl ring determines the molecule's conformation. Theoretical studies on related molecules, such as 4-(methoxycarbonyl)-phenylboronic acid, have identified multiple stable conformers with very small energy differences (e.g., 0.126 kcal/mol), indicating that several conformations may coexist. For 4-methoxyphenylboronic acid itself, computational analysis helps to establish the most stable geometric parameters, which can be compared with experimental data from X-ray crystallography. researchgate.net

Vibrational analysis based on DFT calculations allows for the assignment of experimental FT-IR and FT-Raman spectral bands. researchgate.nettandfonline.com The calculated wavenumbers, when appropriately scaled, show excellent agreement with experimental values. researchgate.net This allows for a detailed understanding of the normal modes of vibration, including characteristic stretches of the B-O, C-O, and C-B bonds, as well as phenyl ring vibrations. researchgate.netdergipark.org.tr Studies on deuterated phenylboronic acid have also been performed, providing a basis for understanding the effect of isotopic substitution, such as in this compound, on the vibrational spectra. researchgate.netcdnsciencepub.com

The following table presents a selection of calculated and experimental vibrational frequencies for key functional groups in 4-methoxyphenylboronic acid (4MPBA).

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H Stretch34553450 (FT-IR)
C-H (Aromatic) Stretch30803075 (FT-Raman)
C-H (Methyl) Stretch29502953 (FT-IR)
B-O Stretch13741368 (FT-IR)
C-O Stretch12551250 (FT-IR)
C-B Stretch10901089 (FT-Raman)

Data sourced from DFT (B3LYP/6-311+G(d,p)) calculations and experimental spectroscopic analysis of 4-methoxyphenylboronic acid. researchgate.nettandfonline.comdergipark.org.tr

Electronic Effects of Substituents on Boronic Acid Reactivity and Properties

Theoretical and experimental investigations have established that the electron density at the boron atom is a critical determinant of the boronic acid's behavior. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and amino (-NH₂), increase the electron density on the phenyl ring through resonance. This increased electron density is partially relayed to the boron atom, which in turn decreases its Lewis acidity (increases the pKₐ) and can affect the kinetics of key steps in catalytic cycles like transmetalation. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density on the ring and at the boron center. This enhances the Lewis acidity (lowers the pKₐ) and can accelerate reactions where the nucleophilicity of the boronic acid is a limiting factor.

Computational studies, often employing Density Functional Theory (DFT), provide deep insights into these electronic modulations. lodz.plresearchgate.netbohrium.combohrium.com Calculations of molecular orbitals, charge distributions, and energy levels quantify the impact of different substituents. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate or accept electrons, respectively. longdom.orgepstem.net A higher HOMO energy, often seen with EDGs, correlates with increased nucleophilicity, while a lower LUMO energy, typical for molecules with EWGs, suggests greater electrophilicity.

A well-established method for quantifying these electronic effects is through the use of Hammett constants (σ). mdpi.com These constants provide a numerical value for the electron-donating or electron-withdrawing ability of a substituent. A positive Hammett value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature. Linear free-energy relationships, such as the Hammett plot, correlate the logarithm of reaction rates or equilibrium constants with these σ values, providing a quantitative measure (the reaction constant, ρ) of the sensitivity of a particular reaction to the electronic effects of the substituents. researchgate.netnih.govpku.edu.cnresearchgate.net

In the context of the Suzuki-Miyaura cross-coupling reaction, the electronic nature of the substituent on the phenylboronic acid can influence the rate-determining step, which is often transmetalation. While the exact mechanism can be complex and dependent on reaction conditions, studies have shown that both electron-donating and electron-withdrawing groups can affect reaction yields and rates. For example, in a copper(II)-catalyzed azidation of phenylboronic acids, it was observed that substrates with electron-donating groups like methoxy reacted faster than those with strongly electron-withdrawing groups. nih.gov However, in other catalytic systems, the opposite trend may be observed.

The acidity of the boronic acid, measured by its pKₐ, is also directly tied to the electronic effects of the ring substituents. The introduction of fluorine atoms or other EWGs into the phenyl ring generally increases the acidity of the boronic acid. mdpi.com This increased acidity can be attributed to the stabilization of the resulting boronate anion.

The following table summarizes the electronic properties for a series of para-substituted phenylboronic acid analogs, providing a comparative view of how different functional groups alter key chemical parameters.

Table 1: Electronic Properties of para-Substituted Phenylboronic Acid Analogs

Substituent (X)Hammett Constant (σₚ)pKₐRelative Reaction Rate (log(kₓ/kH))HOMO (eV)LUMO (eV)
-OCH₃-0.279.75-0.15-5.89-0.45
-CH₃-0.179.60-0.08-6.12-0.58
-H0.009.450.00-6.45-0.85
-F0.069.150.05-6.58-1.02
-Cl0.239.050.12-6.67-1.15
-CN0.668.500.45-7.11-1.89
-NO₂0.788.150.60-7.45-2.45

Note: The values presented in this table are compiled from various literature sources and computational studies for illustrative purposes. longdom.orgmdpi.compku.edu.cnresearchgate.net Exact values may vary depending on the specific experimental or computational conditions. The HOMO and LUMO energy values are representative values from DFT calculations.

Advanced Spectroscopic and Analytical Methodologies for Deuterated Arylboronic Acids in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of deuterated arylboronic acids. It provides detailed information about the molecular structure, connectivity, and the electronic environment of various nuclei within the molecule.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR for Structural Elucidation and Mechanistic Probes

A combination of multinuclear NMR experiments is often employed for the comprehensive structural analysis of arylboronic acids. dntb.gov.uarsc.org

¹H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms. In deuterated compounds like 4-(Methoxy-d3)phenylboronic acid, the absence of a signal in the methoxy (B1213986) region confirms the successful incorporation of deuterium (B1214612).

¹³C NMR spectroscopy reveals the carbon framework of the molecule. mdpi.com The chemical shifts of the carbon atoms can be influenced by the presence of deuterium, providing further structural confirmation.

¹¹B NMR spectroscopy is particularly important for studying boronic acids as it directly probes the boron atom. nsf.gov The chemical shift and line shape of the ¹¹B signal can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or boronate anion. nsf.gov This makes it a powerful tool for monitoring reactions involving the boronic acid moiety, such as esterification or complexation. nsf.govmdpi.com For instance, ¹¹B NMR has been used to study the binding of phenylboronic acids with diols, where a significant upfield shift in the ¹¹B signal indicates the formation of a boronate ester. nsf.gov

¹⁹F NMR spectroscopy is utilized when fluorine atoms are present in the aryl ring. It is highly sensitive and can be used as a probe to study electronic effects and reaction mechanisms. rsc.org

The following table provides representative, though not specific to this compound, NMR data for a generic arylboronic acid to illustrate the type of information obtained.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.80d8.0Ar-H ortho to B(OH)₂
¹H7.40t7.5Ar-H meta to B(OH)₂
¹H7.30t7.5Ar-H para to B(OH)₂
¹³C135.0s-Ar-C ortho to B(OH)₂
¹³C130.0s-Ar-C meta to B(OH)₂
¹³C128.0s-Ar-C para to B(OH)₂
¹¹B29.0br s-B(OH)₂

This is an interactive table. Click on the headers to sort the data.

Variable-Temperature NMR for Exchange Dynamics

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes, such as the exchange between different conformational states or the association and dissociation of complexes. researchgate.netresearchgate.net In the context of deuterated arylboronic acids, VT-NMR can be used to investigate the thermodynamics of boronate ester formation with diols. researchgate.net By monitoring the chemical shifts and line shapes of the NMR signals at different temperatures, researchers can determine thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of the complexation reaction. researchgate.netresearchgate.net

Utilization of Deuterated Solvents in Spectroscopic Studies

Deuterated solvents are essential for ¹H NMR spectroscopy to avoid large solvent signals that would obscure the signals from the analyte. Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). mdpi.com The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its anhydride (B1165640) form (boroxine). Furthermore, the use of deuterated solvents is critical for stabilizing the magnetic field of the NMR spectrometer, ensuring high-resolution spectra. In some cases, deuterated solvents can also participate in deuterium exchange reactions with acidic protons of the analyte, a phenomenon that can be used as a mechanistic probe. uva.es

Mass Spectrometry (MS) for Isotope Tracing and Quantitation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. rsc.org It is widely used for the analysis of deuterated compounds for both qualitative and quantitative purposes. acs.org

Oxygen-18 Labeling MS Studies for Oxidation Mechanisms

The oxidation of arylboronic acids is a significant reaction in various chemical and biological processes. Oxygen-18 (¹⁸O) labeling studies coupled with mass spectrometry are instrumental in elucidating the mechanisms of these oxidation reactions. researchgate.netnih.govresearchgate.net By using ¹⁸O-labeled oxidants, such as H₂¹⁸O₂, researchers can track the origin of the oxygen atom in the final phenolic product. researchgate.netnih.govresearchgate.netnih.gov For example, studies have shown that the oxidation of phenylboronic acid by various oxidants involves the incorporation of an oxygen atom from the oxidant into the product. researchgate.netnih.govresearchgate.net This type of isotopic labeling provides direct evidence for the reaction pathway and helps to understand the role of reactive oxygen species (ROS) in the deboronation process. nih.gov

LC-MS/MS for High-Sensitivity Research Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of arylboronic acids and their metabolites in complex matrices. scirp.orgresearchgate.net The chromatographic separation provided by LC resolves the analyte of interest from other components in the sample, while the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for precise and accurate quantification. rsc.org This method is particularly valuable in pharmaceutical research for quantifying residual boronic acids as impurities in drug substances. Derivatization of the boronic acid can sometimes be employed to enhance its ionization efficiency and sensitivity in LC-MS/MS analysis. The use of deuterated internal standards, such as this compound, is crucial for accurate quantification as they can compensate for matrix effects and variations in instrument response. acs.org

The following table summarizes the application of LC-MS/MS for the quantification of arylboronic acids.

AnalyteMatrixLower Limit of Quantification (LOQ)Application
Phenylboronic AcidDrug Substance1 ppmImpurity testing
4-Carboxyphenylboronic AcidLumacaftor API1 ppmGenotoxic impurity analysis scirp.org
3-Methylphenylboronic AcidLumacaftor API1 ppmGenotoxic impurity analysis scirp.org

This is an interactive table. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. In the study of deuterated arylboronic acids, such as this compound, these spectroscopic methods are indispensable for confirming isotopic substitution and for the precise assignment of fundamental vibrations within the molecule. The substitution of hydrogen with its heavier isotope, deuterium, induces predictable shifts in the vibrational frequencies of associated bonds, a phenomenon that serves as a robust tool for spectral interpretation.

The vibrational spectrum of a molecule is fundamentally determined by the masses of its constituent atoms and the force constants of the bonds connecting them. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Consequently, when a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the increased mass leads to a discernible decrease in the frequency of the corresponding vibrational modes. This isotopic shift is most pronounced for modes that involve significant motion of the substituted atom, such as stretching and bending vibrations.

For this compound, the deuteration of the methoxy group (-OCH₃ to -OCD₃) provides a clear spectral marker. The C-D stretching and bending vibrations appear at lower wavenumbers compared to the C-H vibrations of the non-deuterated analogue, 4-methoxyphenylboronic acid. This allows for unambiguous assignment of the methoxy group's vibrational modes, distinguishing them from the vibrations of the aromatic ring and the boronic acid functional group.

Detailed Research Findings

Detailed vibrational analyses of 4-methoxyphenylboronic acid (4-MPBA) and related deuterated phenylboronic acids have been conducted using both experimental spectroscopy and theoretical calculations, such as Density Functional Theory (DFT). tandfonline.comdeepdyve.comresearchgate.net Studies on deuterated anisole (B1667542) (C₆H₅OCD₃) and other deuterated aromatic ethers also provide critical data for assigning the vibrational modes of the methoxy-d3 group. researchgate.netrsc.org

The key vibrational modes for this compound can be categorized as follows:

Methoxy (-OCD₃) Group Vibrations: The most significant changes upon deuteration are observed in this region. The symmetric and asymmetric C-D stretching vibrations are expected to appear in the 2100-2250 cm⁻¹ range, a significant shift from the typical C-H stretching region of ~2800-3000 cm⁻¹. acs.org Similarly, the C-D bending (scissoring and rocking) modes will be shifted to lower frequencies compared to their C-H counterparts.

Phenyl Ring Vibrations: The vibrations of the phenyl ring, including C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes, are less affected by the deuteration of the methoxy group. However, minor shifts can occur due to changes in vibrational coupling.

Boronic Acid [-B(OH)₂] Group Vibrations: The B-O-H bending, B-O stretching, and B-C stretching modes are characteristic of the boronic acid moiety. The strong B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. researchgate.net The O-H stretching appears as a broad band, often in the 3200-3400 cm⁻¹ range, indicative of hydrogen bonding. cdnsciencepub.com

The following data tables summarize the expected vibrational assignments for this compound based on published data for its non-deuterated analogue and related deuterated compounds. The assignments are supported by DFT calculations and experimental spectra from the literature. tandfonline.comrsc.orgacs.orgresearchgate.netresearchgate.net

Table 1: Vibrational Assignments for the Deuterated Methoxy Group (-OCD₃) of this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) IR Intensity Raman Intensity
Asymmetric C-D Stretch 2220 - 2260 Medium Medium
Symmetric C-D Stretch 2100 - 2150 Medium-Strong Medium
Asymmetric C-D Bending 1050 - 1100 Medium Weak

Table 2: Vibrational Assignments for the Phenyl Ring and Boronic Acid Group of this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) IR Intensity Raman Intensity
O-H Stretch (B(OH)₂) 3200 - 3400 Strong, Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aromatic C=C Stretch 1580 - 1610 Strong Strong
Aromatic C=C Stretch 1480 - 1520 Strong Medium
B-O Stretch (Asymmetric) 1350 - 1380 Very Strong Weak
B-O-H In-plane Bend 1150 - 1200 Medium Weak
C-O Stretch (Aromatic Ether) 1240 - 1280 Very Strong Medium
C-B Stretch 1080 - 1120 Medium Strong
Phenyl Ring Breathing 990 - 1010 Weak Very Strong
Aromatic C-H Out-of-plane Bend 820 - 850 Strong Weak

Supramolecular Chemistry and Materials Science Applications of Arylboronic Acids with Deuterium Labeling

Design and Synthesis of Supramolecular Assemblies

Arylboronic acids are highly valued as versatile building blocks in the construction of ordered molecular architectures. researchgate.net Their ability to form predictable non-covalent interactions, primarily hydrogen bonds, makes them ideal candidates for use in crystal engineering and the design of supramolecular assemblies. researchgate.netdiva-portal.org

Hydrogen-Bonded Cocrystals

The boronic acid functional group, -B(OH)₂, is an excellent hydrogen bond donor and can participate in robust and directional interactions. diva-portal.orgmdpi.com Like their non-labeled counterparts, deuterated arylboronic acids can co-crystallize with various molecules containing hydrogen bond acceptor sites, such as pyridine (B92270) or amide functionalities. researchgate.netresearchgate.net For instance, 4-methoxyphenylboronic acid is known to form supramolecular assemblies with molecules like 4,4′-bipyridine through the formation of O–H⋯N hydrogen bonds. researchgate.net

The introduction of a deuterium (B1214612) label on the methoxy (B1213986) group of 4-(methoxy-d3)phenylboronic acid does not fundamentally alter these primary hydrogen-bonding motifs, which are dominated by the boronic acid group. However, the label is invaluable for studying the formation and dynamics of these cocrystals in solution or in complex mixtures, as it allows for differentiation and quantification using mass spectrometry. The formation of cocrystals can be influenced by solvent choice, with some systems yielding polymorphic forms depending on the presence or absence of water. researchgate.net

Building Blocks in Crystal Engineering

In crystal engineering, phenylboronic acids are utilized to create novel supramolecular structures. researchgate.net They are analogous to carboxylic acids in their ability to form dimeric units through hydrogen bonding, which is a common structural motif in their solid-state structures. researchgate.net The boronic acid groups can adopt various conformations (syn-syn, syn-anti, anti-anti) which, in combination with other intermolecular forces like π-stacking, dictates the final crystal packing. mdpi.com

The use of this compound as a building block allows for the construction of labeled crystalline materials. These materials can serve as standards or tracers in studies designed to understand crystal growth, dissolution, or phase transitions. The predictable formation of dimers and ladder-like motifs, as seen in the crystal structure of 4-methoxyphenylboronic acid, provides a reliable framework for designing more complex, ordered materials.

Development of Bioresponsive Functional Systems

Bioresponsive systems are designed to react to specific biological signals or environments. Phenylboronic acid and its derivatives are central to the development of such systems due to their unique chemical reactivity, particularly their interactions with diols and their susceptibility to oxidation. nih.govnih.gov

Boronate-Based Redox Probes for Oxidant Detection

Boronate-based probes are an important class of tools for detecting and quantifying reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. nih.govnih.gov The fundamental mechanism involves the oxidation of the boronate group to a corresponding phenol, a transformation that can be linked to a fluorescent or colorimetric reporter. frontiersin.org

The use of isotopically labeled probes is critical for unambiguous identification and quantification of specific oxidants. nih.govresearchgate.net this compound is an ideal candidate for such applications. When it reacts with an oxidant like hydrogen peroxide, it is converted to 4-(methoxy-d3)phenol. The three-dalton mass increase from the deuterium label provides a distinct isotopic signature that can be easily detected by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This allows researchers to track the probe and its specific oxidation products, distinguishing them from endogenous molecules and confirming the identity of the oxidant involved. nih.gov Boronates are particularly useful as they can be designed to accumulate in specific cellular compartments, such as mitochondria, enabling the study of oxidant production at a subcellular level. nih.gov

CompoundMolecular FormulaMolar Mass (g/mol)Oxidized ProductProduct Molar Mass (g/mol)
4-Methoxyphenylboronic acidC₇H₉BO₃151.964-Methoxyphenol124.14
This compoundC₇H₆D₃BO₃154.984-(Methoxy-d3)phenol127.16

Molecular Recognition of Diols and Carbohydrates

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes carbohydrates and various glycoproteins. mdpi.comscispace.com This interaction forms a cyclic boronate ester and is the basis for glucose-responsive systems and saccharide sensors. nih.govbath.ac.uk The binding affinity is pH-dependent and can be tuned by modifying the electronic properties of the phenyl ring. scispace.comnih.gov

In this context, this compound serves as a powerful research tool. While the deuterium label has a negligible effect on the binding constants with diols, it enables the use of isotope dilution mass spectrometry for highly accurate quantification of saccharide binding. acs.org It can be used as an internal standard or to create pairs of labeled and unlabeled sensors to study competitive binding in complex biological fluids. This is particularly valuable in the development of continuous glucose monitoring systems and for probing the carbohydrate-rich surfaces of cells. bath.ac.ukjapsonline.com

Integration into Functional Materials for Research Purposes

The unique properties of phenylboronic acids have led to their incorporation into a wide range of functional materials, including polymers, hydrogels, and nanoparticles for applications in drug delivery and diagnostics. japsonline.comsemanticscholar.org These materials can be designed to be stimuli-responsive, releasing a therapeutic agent in the presence of high glucose concentrations or the acidic microenvironment of a tumor. semanticscholar.orgdovepress.com

Integrating this compound into these materials provides a crucial analytical advantage. The deuterium label serves as a tracer to monitor the fate of the material in vitro or in vivo. acs.org For example, in a drug delivery system, the labeled boronic acid can be used to:

Quantify material degradation: By tracking the release of the labeled fragment over time using mass spectrometry.

Study biodistribution: Determining the accumulation and clearance of the material from various tissues.

Elucidate metabolic pathways: Understanding how the material or its components are processed in a biological system. acs.org

This information is essential for the rational design of safer and more effective functional materials for biomedical applications.

Emerging Avenues and Future Research Trajectories for 4 Methoxy D3 Phenylboronic Acid

Exploration of Novel Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids are key reagents in this process. While palladium catalysts have been the traditional choice, recent research has focused on developing more sustainable and cost-effective catalytic systems. One promising area is the use of nickel precatalysts for the cross-coupling of aryl chlorides with arylboronic acids under mild conditions. chemrxiv.org The application of such novel nickel-based systems to reactions involving 4-(Methoxy-d3)phenylboronic acid could offer significant advantages in terms of catalyst cost and reactivity.

Furthermore, the development of transition-metal-free functionalization reactions of arylboronic acids is a rapidly growing field. nih.gov These methods avoid the use of potentially toxic and expensive transition metals, offering a greener alternative for the synthesis of complex molecules. Investigating the reactivity of this compound in these metal-free systems could lead to the development of novel, environmentally benign synthetic methodologies.

Catalyst SystemPotential Application with this compoundAnticipated Advantages
Nickel(II) NHC ComplexesSuzuki-Miyaura cross-coupling with aryl chloridesLower catalyst cost, high efficiency
Transition-Metal-Free (e.g., Quinone/Thiol promoted)ipso-Hydroxylation and other functionalizationsAvoidance of transition metals, milder reaction conditions

Advancements in Late-Stage Deuterium (B1214612) Labeling Technologies

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and development. acs.org The deuterated methoxy (B1213986) group of this compound makes it an attractive reagent for introducing a deuterium label in the final stages of a synthetic sequence. This is particularly relevant for the synthesis of isotopically labeled internal standards for pharmacokinetic studies or for creating deuterated drug analogues with potentially improved metabolic profiles.

Recent advancements have focused on the direct C-H functionalization of aromatic compounds. acs.orgresearchgate.net Utilizing this compound in such reactions could provide a direct route to deuterated biaryl compounds. Additionally, research has shown that phenylboronic acid can act as a catalyst to facilitate the deuteration of aldehydes using D₂O. acs.org Exploring the potential of this compound in similar catalytic deuteration reactions could open up new avenues for efficient and selective deuterium labeling.

Labeling StrategyRelevance to this compoundPotential Outcome
Late-Stage C-H ArylationUse as a deuterated coupling partnerSynthesis of complex deuterated molecules
Catalytic Aldehyde DeuterationPotential as a co-catalystDevelopment of new deuteration methodologies

Deepening Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. nih.govrsc.org In the context of the Suzuki-Miyaura reaction, computational studies have been instrumental in understanding the intricate details of the catalytic cycle, including the roles of different intermediates. nih.govrsc.orgpku.edu.cn

Given the presence of the deuterated methoxy group, this compound can serve as a unique probe for studying kinetic isotope effects in the Suzuki-Miyaura reaction and other transformations. Advanced computational techniques, such as Density Functional Theory (DFT), can be employed to model the reaction pathways involving this deuterated analogue. rsc.org By comparing the calculated and experimentally observed kinetic data, a more profound understanding of the rate-determining steps and transition state geometries can be achieved. This knowledge can, in turn, inform the design of more efficient catalysts and reaction conditions.

Computational MethodResearch FocusExpected Insight
Density Functional Theory (DFT)Modeling Suzuki-Miyaura reaction with this compoundElucidation of kinetic isotope effects and transition state structures
Rapid Injection NMR (RI-NMR) SpectroscopyExperimental validation of computed intermediatesConfirmation of elusive species in the catalytic cycle

Novel Applications as Chemical Probes in Biological Systems

Phenylboronic acid derivatives have emerged as versatile chemical probes for the detection and imaging of biologically relevant species, particularly reactive oxygen species (ROS). acs.orgthno.orgmdpi.comnih.gov The boronic acid moiety can react with specific analytes, leading to a change in the fluorescence properties of an attached reporter molecule. acs.orgthno.orgmdpi.comnih.gov

The development of fluorescent probes based on this compound could offer a novel tool for biological research. The deuterated methoxy group could potentially influence the probe's photophysical properties or its interaction with biological targets. Furthermore, the use of such probes in combination with techniques like Raman microscopy could allow for the simultaneous detection of the analyte and the tracking of the probe itself due to the unique vibrational signature of the C-D bond. This could provide valuable insights into the spatial and temporal distribution of ROS in living cells. acs.orgmdpi.com

Probe TypeTarget AnalytePotential Advantage of Deuteration
Fluorescent ProbeReactive Oxygen Species (e.g., H₂O₂, ONOO⁻)Altered photophysical properties, potential for multimodal imaging
Raman-Active ProbeBiological thiolsUnique vibrational tag for tracking the probe's localization

Development of Isotopically Labeled Materials for Advanced Studies

Boron-containing polymers are a class of materials with a wide range of potential applications in electronics, sensing, and catalysis. rsc.orgmdpi.comeurekalert.orgacs.orgamity.edu The incorporation of boron atoms into the polymer backbone can impart unique electronic and optical properties. mdpi.comeurekalert.org

The use of this compound as a monomer in the synthesis of such polymers would result in materials with site-specific isotopic labeling. These deuterated polymers could be invaluable for studying material properties using techniques like neutron scattering, which is highly sensitive to the presence of deuterium. This could provide unprecedented insights into the structure and dynamics of these advanced materials at the molecular level. Furthermore, the development of deuterated boron-containing conjugated porous polymers could lead to new materials for applications in gas storage and separation, where isotopic labeling can be used to study guest-host interactions. mdpi.com

Material TypePotential ApplicationBenefit of Isotopic Labeling
Boron-Containing Conjugated PolymersOrganic electronics, sensorsProbing structure and dynamics with neutron scattering
Porous Organic PolymersGas storage and separationStudying guest-host interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.